Precision Profiling of 4-Substituted-2-Methylpyridines: Lipophilicity, LogP, and Drug-Like Metrics
Executive Summary The 4-substituted-2-methylpyridine scaffold represents a privileged structural motif in medicinal chemistry, serving as a core fragment in kinase inhibitors, proton pump inhibitors (PPIs), and agrochemi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 4-substituted-2-methylpyridine scaffold represents a privileged structural motif in medicinal chemistry, serving as a core fragment in kinase inhibitors, proton pump inhibitors (PPIs), and agrochemicals. The presence of the ortho-methyl group (position 2) introduces a unique steric and electronic environment that differentiates these derivatives from simple pyridines. This guide provides a technical deep-dive into the lipophilicity (LogP/LogD) and ionization constants (pKa) of this class, offering researchers a validated framework for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) profiles.
Physicochemical Architecture
The "Ortho-Methyl" Effect
The 2-methyl group is not merely a lipophilic appendage; it acts as a steric gatekeeper for the pyridine nitrogen.
Electronic Impact: Through hyperconjugation and the inductive (+I) effect, the 2-methyl group increases electron density on the ring nitrogen, typically raising the pKa relative to unsubstituted pyridine (pKa ~5.25).
Steric Impact: The methyl group creates steric hindrance that disrupts the solvation shell around the protonated nitrogen. While this can theoretically lower basicity by destabilizing the conjugate acid, the electronic donation usually dominates, resulting in a net increase in basicity (e.g., 2-methylpyridine pKa ~5.97).
Lipophilicity: The addition of a methyl group typically adds 0.5 – 0.6 log units to the LogP, a phenomenon often exploited to fine-tune membrane permeability ("Magic Methyl" effect).
Comparative Data Profile
The following table synthesizes experimental and high-confidence computed data for key derivatives.
Compound
Substituent (R at C4)
Experimental LogP
pKa (aq, 25°C)
Boiling/Melting Point
Electronic Nature ()
2,4-Lutidine
–CH₃
1.90 [1]
6.75 [2]
159°C (BP)
Weak Donor
4-Chloro-2-methylpyridine
–Cl
1.70 (calc)
~3.8 - 4.0 (est)
56°C @ 15mmHg
Withdrawing
4-Methoxy-2-methylpyridine
–OCH₃
1.2 - 1.4 (calc)
~7.0 - 7.5 (est)
Liquid
Resonance Donor
2-Methyl-4-nitropyridine
–NO₂
0.9 - 1.1 (calc)
~1.5 - 2.0 (est)
72-76°C (MP)
Strong Withdrawing
Note: The pKa values highlight the dramatic sensitivity of the pyridine nitrogen to 4-position substitution. Electron-donating groups (EDGs) like –CH₃ and –OCH₃ significantly boost basicity, while electron-withdrawing groups (EWGs) like –NO₂ and –Cl suppress it.
Hammett Correlation Analysis
The 4-position is para to the ring nitrogen, allowing for direct resonance communication. The basicity of these pyridines correlates linearly with the Hammett substituent constant (
) according to the equation:
For 2-methylpyridines, the reaction constant (
) is high (~5.7), indicating that the nitrogen lone pair is extremely sensitive to the electronic nature of the substituent at the 4-position. This allows for precise "dialing in" of pKa to modulate LogD at physiological pH.
Experimental Determination Protocols
For ionizable compounds like pyridines, the Shake-Flask method is often compromised by emulsification and pH sensitivity. RP-HPLC is the industry-standard alternative for high-throughput lipophilicity assessment.
RP-HPLC LogP Determination Workflow
This protocol utilizes the relationship between capacity factor (
) and lipophilicity.
Figure 1: Step-by-step workflow for RP-HPLC determination of lipophilicity.
Critical Protocol Details
Column Selection: Use an end-capped C18 column (e.g., Agilent Zorbax Eclipse XDB-C18) to minimize silanol interactions, which can artificially retain basic pyridines.
pH Control:
For LogP (Neutral species): The mobile phase pH must be at least 2 units above the pKa of the pyridine. For 2,4-lutidine (pKa 6.75), run at pH > 9.0 (using ammonium acetate/ammonia buffer).
For LogD (Physiological): Run at pH 7.4 (phosphate buffer).
Organic Modifier: Methanol is preferred over acetonitrile for pyridines as it suppresses silanol ionization better.
LogD vs. LogP: The Ionization Trap
Researchers often confuse LogP (partitioning of neutral species) with LogD (distribution coefficient at a specific pH). For 4-substituted-2-methylpyridines, this distinction is critical because they are weak bases.
At pH 7.4, 2,4-lutidine is primarily neutral (~82% neutral, 18% ionized). Therefore, LogD_7.4 ≈ LogP .
Gastric State (pH 2.0):
At pH 2.0, the compound is 100% ionized (protonated). The LogD drops precipitously (often < -1.0), ensuring high solubility but zero passive membrane permeability.
Visualizing the SAR Cycle
The structure-activity relationship (SAR) for this scaffold revolves around balancing the electronic push/pull to optimize this ionization window.
Figure 2: The interdependence of substituent effects, pKa, and LogD in ADME optimization.
References
RSC (Royal Society of Chemistry) . Supporting Information: pKa values of substituted pyridines. Available at: [Link]
PubChem . 2,4-Dimethylpyridine Compound Summary. National Library of Medicine. Available at: [Link]
Hansch, C., et al. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995.[3] (Standard reference for Hammett constants and LogP datasets).
The Cyclopropyl Moiety: A Double-Edged Sword in the Thermodynamic Stability of Heteroaromatic Scaffolds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The introduction of a cyclopropyl group onto a heteroaromatic core is a widely employed strategy in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a cyclopropyl group onto a heteroaromatic core is a widely employed strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacological properties. While often lauded for its ability to enhance metabolic stability, potency, and solubility, the inherent ring strain of the cyclopropyl moiety introduces a complex thermodynamic landscape. This guide provides a comprehensive analysis of the thermodynamic stability of cyclopropyl-substituted heteroaromatics, delving into the underlying electronic and steric effects. We will explore both experimental and computational methodologies for assessing this stability, with a focus on providing field-proven insights and self-validating protocols for drug development professionals.
Introduction: The Allure of the Cyclopropyl Group in Heterocyclic Chemistry
Heteroaromatic rings are fundamental building blocks in a vast number of pharmaceuticals, owing to their ability to engage in various biological interactions. The modification of these scaffolds with substituents is a cornerstone of drug design, aiming to fine-tune properties for optimal efficacy and safety. Among the myriad of possible substituents, the cyclopropyl group has emerged as a particularly intriguing and versatile moiety.[1]
Its appeal stems from a unique combination of properties:
Increased sp³ character: In a landscape often dominated by flat, aromatic systems, the three-dimensional nature of the cyclopropyl group can improve binding interactions and solubility.
Metabolic Shielding: The high C-H bond dissociation energy of the cyclopropyl ring can render it less susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby enhancing a drug's half-life.
Bioisosteric Replacement: The cyclopropyl group can serve as a rigid bioisostere for other functional groups like vinyl or carbonyl groups, helping to lock in bioactive conformations.[1]
However, the defining characteristic of the cyclopropyl ring is its significant ring strain, estimated to be around 27.8 kcal/mol.[2] This strain, a consequence of severe angle and eclipsing strain, profoundly influences the electronic nature of the ring, bestowing upon its C-C bonds a degree of π-character.[3] This "alkene-like" behavior allows the cyclopropyl group to engage in conjugation with adjacent π-systems, a phenomenon that lies at the heart of its impact on the thermodynamic stability of heteroaromatics.[3] Understanding and quantifying this impact is crucial for predicting the behavior and viability of novel drug candidates.
The Duality of Influence: Electronic and Steric Effects on Thermodynamic Stability
The substitution of a hydrogen atom on a heteroaromatic ring with a cyclopropyl group initiates a cascade of electronic and steric perturbations that collectively determine the overall thermodynamic stability of the molecule.
Electronic Contributions: A Balancing Act of Stabilization and Destabilization
The Walsh orbital model of cyclopropane depicts a set of high-lying bent C-C bonds with significant p-character. This unique electronic structure allows the cyclopropyl group to act as a π-electron donor through hyperconjugation.[3] When attached to an electron-deficient heteroaromatic ring, this electron-donating effect can lead to a net stabilization of the system.
Conversely, the σ-withdrawing nature of the sp²-hybridized carbons of the heteroaromatic ring can pull electron density from the cyclopropyl group, potentially exacerbating its inherent strain. The overall electronic effect is a delicate balance between these opposing forces and is highly dependent on the nature of the heteroaromatic ring and the position of substitution.
Furthermore, the concept of σ-aromaticity in cyclopropane itself adds another layer of complexity.[4] This phenomenon, arising from the delocalization of electrons in the plane of the ring, contributes to a greater-than-expected stability for cyclopropane.[4] Attachment to a heteroaromatic system can perturb this σ-aromaticity, influencing the overall thermodynamic profile.
Steric Considerations: The Inevitable Strain
The rigid, planar nature of the cyclopropyl ring can introduce significant steric strain when juxtaposed with adjacent substituents on the heteroaromatic ring. This is particularly true for substitutions at positions ortho to other bulky groups. This steric clash can force the cyclopropyl group out of the plane of the heteroaromatic ring, disrupting optimal orbital overlap for conjugation and leading to a decrease in thermodynamic stability.
Quantifying Stability: A Guide to Experimental and Computational Protocols
Assessing the thermodynamic stability of cyclopropyl-substituted heteroaromatics requires a multi-faceted approach, combining experimental techniques with robust computational methods.
Experimental Approaches: Gleaning Insights from Macroscopic Properties
Direct experimental determination of the heat of formation of complex molecules can be challenging. However, several techniques can provide valuable data:
Combustion Calorimetry: This classic technique measures the heat released upon complete combustion of a compound. From this, the standard enthalpy of formation can be calculated. For example, the heat of combustion of gaseous cyclopropane has been determined to be -2091.38 ± 0.54 kJ/mol, leading to a heat of formation of +12.74 ± 0.14 kcal/mol.[5]
Vaporization Calorimetry: This method measures the heat required to vaporize a substance, providing the heat of vaporization. This value is crucial for converting between liquid and gaseous state heats of formation.[6]
While powerful, these methods require pure samples and specialized equipment, making them less suitable for high-throughput screening in a drug discovery setting.
Computational Thermochemistry: A Predictive Powerhouse
Quantum chemical calculations offer a powerful and increasingly accurate means of predicting thermodynamic stability. The core principle is the calculation of the total electronic energy of a molecule, from which thermodynamic quantities like the Gibbs free energy of formation can be derived.[7]
A particularly robust computational method for determining the stability of substituted molecules is the use of isodesmic reactions .[8] An isodesmic reaction is a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides. This conservation of bond types leads to a significant cancellation of errors in the quantum chemical calculations, resulting in more accurate and reliable stability predictions.[9]
Protocol for Determining the Stabilization Energy of a Cyclopropyl-Substituted Heteroaromatic using Isodesmic Reactions:
Define the Target Molecule: Select the cyclopropyl-substituted heteroaromatic of interest (e.g., 2-cyclopropylpyridine).
Construct the Isodesmic Reaction: Design a hypothetical reaction where the target molecule and a simple, unsubstituted heteroaromatic react with simple hydrocarbons to yield the unsubstituted parent molecules.
Example for 2-cyclopropylpyridine:
2-cyclopropylpyridine + propane → pyridine + isopropylcyclopropane
Perform Quantum Chemical Calculations:
Optimize the geometry of all reactants and products using a suitable level of theory and basis set (e.g., B3LYP/6-311+G**).[10]
Perform frequency calculations on the optimized geometries to confirm they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.[11]
Calculate the Reaction Enthalpy (ΔH_rxn):
ΔH_rxn = [Σ(H_products)] - [Σ(H_reactants)]
Where H is the calculated enthalpy of each species (Electronic Energy + ZPVE + Thermal Correction).
Interpret the Results:
A negative ΔH_rxn indicates that the products are more stable than the reactants, implying that the cyclopropyl group provides a net stabilizing effect on the heteroaromatic ring compared to a simple alkyl substituent.
A positive ΔH_rxn suggests a net destabilizing effect.
This protocol is self-validating because the systematic errors in the calculation of the absolute energies of the individual molecules are largely canceled out in the calculation of the reaction enthalpy.
Data Presentation: Calculated Stabilization Energies of Cyclopropyl-Substituted Aromatics via Isodesmic Reactions
Note: The stabilization energy is the negative of the calculated enthalpy of the isodesmic reaction. A more positive value indicates greater stabilization.
Mandatory Visualization:
Caption: Workflow for assessing thermodynamic stability using isodesmic reactions.
Case Study: Cyclopropyl-Substituted Furans and Thiophenes
The synthesis of cyclopropyl-substituted furans and thiophenes has been reported, providing tangible examples for considering their thermodynamic stability.[12][13] Thiophenes are generally less stable and more reactive than their benzene analogs.[13] The introduction of a cyclopropyl group, a strained moiety itself, can be expected to have a pronounced effect on the overall stability of these electron-rich five-membered heterocycles.
Computational studies employing the isodesmic reaction protocol outlined above would be invaluable in quantifying the stabilizing or destabilizing effect of the cyclopropyl group on these and other important heteroaromatic systems like pyrroles, pyridines, and imidazoles.[1] Such studies can guide synthetic efforts towards more stable and promising drug candidates.
Mandatory Visualization:
Caption: Interplay of factors influencing thermodynamic stability.
Conclusion and Future Directions
The cyclopropyl group offers a compelling strategic tool for medicinal chemists seeking to optimize the properties of heteroaromatic drug candidates. However, its inherent ring strain introduces a thermodynamic complexity that cannot be ignored. A thorough understanding of the interplay between the electronic and steric effects of the cyclopropyl substituent is paramount for predicting the stability and, ultimately, the viability of these molecules.
The computational protocol based on isodesmic reactions presented in this guide provides a reliable and self-validating framework for quantifying the thermodynamic impact of cyclopropyl substitution. As computational resources become more accessible, the routine application of such methods will undoubtedly lead to more informed and efficient drug design, enabling the rational development of novel, stable, and effective heteroaromatic therapeutics. Future experimental work to validate these computational predictions for a wider range of cyclopropyl-substituted heteroaromatics will be crucial for further refining our understanding of these fascinating molecular systems.
References
Fuchs, R., & Peacock, L. A. (1979). Thermochemistry of conjugation of simple cyclopropane derivatives. Canadian Journal of Chemistry, 57(18), 2302-2307. Available at: [Link]
Fias, S., et al. (2021). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Molecules, 26(17), 5285. Available at: [Link]
How does the cyclopropyl group influence conjugation and aromaticity? (2017). Chemistry Stack Exchange. Available at: [Link]
National Institute of Standards and Technology. (n.d.). Cyclopropane. In NIST Chemistry WebBook. Retrieved from [Link]
Musil, F., et al. (2022). A complete description of thermodynamic stabilities of molecular crystals. Proceedings of the National Academy of Sciences, 119(7), e2115414119. Available at: [Link]
Donaldson, W. A. (2009). Heterocycles from cyclopropanes: applications in natural product synthesis. Chemical Society Reviews, 38(7), 2008-2018. Available at: [Link]
Kinens, A., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3804. Available at: [Link]
Hehre, W. J., et al. (1973). What are Isodesmic Reactions?. Journal of Chemical Education, 50(4), 273. Available at: [Link]
Knowlton, J. W., & Rossini, F. D. (1949). Heats of combustion and formation of cyclopropane. Journal of Research of the National Bureau of Standards, 43(2), 113-115. Available at: [Link]
Wu, J. I., & Schleyer, P. V. R. (2013). Conventional strain energy estimates for cyclopropane (eq. 1) and... ResearchGate. Available at: [Link]
O'Brien, P., et al. (2015). Synthesis of cyclopropyl-substituted furans by brønsted Acid promoted cascade reactions. Angewandte Chemie International Edition, 54(26), 7599-7602. Available at: [Link]
Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 52(6), 941-954. Available at: [Link]
Ayub, R., et al. (2017). Cyclopropyl Group: An Excited-State Aromaticity Indicator?. Chemistry–A European Journal, 23(55), 13684-13695. Available at: [Link]
NIST Active Thermochemical Tables (ATcT). (n.d.). Cyclopropane Enthalpy of Formation. National Institute of Standards and Technology. Retrieved from [Link]
Cyrański, M. K. (2005). Energetic Aspects of Cyclic Pi-Electron Delocalization: Evaluation of the Methods of Estimating Aromatic Stabilization Energies. Chemical Reviews, 105(10), 3773-3811. Available at: [Link]
Zhang, P., & Li, H. (2019). Applications of isodesmic-type reactions for computational thermochemistry. WIREs Computational Molecular Science, 9(6), e1420. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
CUNY Academic Works. (2021). QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. Retrieved from [Link]
Liu, K., et al. (2020). Synthesis of high thermal stability Polypropylene copolymers with pyrrole functionality. Polymer Degradation and Stability, 174, 109104. Available at: [Link]
Nicolaou, K. C., & Chen, J. S. (2012). Cyclopropane-‐Containing Natural Products. EPFL. Available at: [Link]
Ghafouri, R., et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(63), 38339-38371. Available at: [Link]
LibreTexts Chemistry. (2020). 17.7: Heterocyclic Aromatic Compounds - a closer look. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). (1-methylethyl)cyclopropane. In NIST/TRC Web Thermo Tables. Retrieved from [Link]
Navas, D., et al. (2018). Quantum Mechanical Prediction of Dissociation Constants for Thiazol-2-imine Derivatives. ACS Omega, 3(11), 15995-16003. Available at: [Link]
Sun, W., et al. (2016). The thermodynamic scale of inorganic crystalline metastability. Science Advances, 2(11), e1600225. Available at: [Link]
Ribeiro da Silva, M. A. V., et al. (2018). Thermodynamic properties of pyrrole, 1-methylpyrrole, 2,4-dimethylpyrrole, and 2,5-dimethylpyrrole: Experimental and computational results. The Journal of Chemical Thermodynamics, 125, 229-242. Available at: [Link]
Navrátil, R., & Flimel, M. (2023). Relative Stability of Pyrazinamide Polymorphs Revisited: A Computational Study of Bending and Brittle Forms Phase Transitions in a Broad Temperature Range. Crystal Growth & Design, 23(5), 3624-3634. Available at: [Link]
Lias, S. G. (2023). Aromatization Energy of Cyclopropenyl Cation. National Institute of Standards and Technology. Retrieved from [Link]
Wang, Y., et al. (2022). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Molecules, 27(23), 8206. Available at: [Link]
Malek, F., et al. (2022). Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. Molecules, 27(7), 2111. Available at: [Link]
ChemRxiv. (2023). Quantum Computing for Chemical Applications: Variational Algorithms and Beyond. ChemRxiv. Retrieved from [Link]
Navale, T. S., et al. (2016). Calorimetric determination of thermodynamic stability of MAX and MXene phases. The Journal of Physical Chemistry C, 120(49), 28131-28137. Available at: [Link]
Request PDF. (n.d.). Request PDF. Retrieved from [Link]
Application Note: Protocols for Installing Cyclopropyl Groups on 2-Methylpyridine
Part 1: Strategic Analysis & Architectural Logic The installation of cyclopropyl groups onto nitrogen heterocycles is a cornerstone of modern medicinal chemistry. The cyclopropyl moiety acts as a bioisostere for isopropy...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Strategic Analysis & Architectural Logic
The installation of cyclopropyl groups onto nitrogen heterocycles is a cornerstone of modern medicinal chemistry. The cyclopropyl moiety acts as a bioisostere for isopropyl or tert-butyl groups, often improving metabolic stability (blocking P450 oxidation sites) and increasing potency through conformational restriction, all while lowering lipophilicity (
) relative to acyclic alkyls.
When targeting 2-methylpyridine (2-picoline) , the synthetic strategy relies entirely on the desired architectural outcome. You are faced with two distinct chemical challenges:
Ring Functionalization (C-H Activation/Coupling): Installing the cyclopropyl group directly onto the aromatic core (positions 3, 4, 5, or 6) while preserving the 2-methyl group.
Side-Chain Modification (Benzylic Alkylation): Transforming the existing 2-methyl group into a cyclopropyl-containing moiety (e.g., 2-(cyclopropylmethyl)pyridine).
This guide prioritizes Ring Functionalization as it represents the more challenging and high-value transformation in drug discovery. We present two protocols: a high-throughput Radical C-H Functionalization (Minisci) for rapid analog generation, and a Suzuki-Miyaura Cross-Coupling for precision scale-up.
Decision Matrix: Pathway Selection
Figure 1: Strategic decision tree for selecting the appropriate cyclopropylation protocol based on regioselectivity requirements and available precursors.
Part 2: Protocol A - Innate Radical C-H Functionalization (Minisci)
Objective: Direct installation of a cyclopropyl group onto the 2-methylpyridine ring without pre-functionalization.
Mechanism: Silver-catalyzed oxidative decarboxylation of cyclopropanecarboxylic acid generates nucleophilic alkyl radicals. The protonated pyridine (activated by acid) traps these radicals.
Regioselectivity: 2-methylpyridine directs radical attack primarily to the C4 and C6 positions (ortho/para to nitrogen). Expect a mixture (typically 2:1 favoring C4 or C6 depending on steric bulk).
Materials & Reagents
Reagent
Role
Equivalents
Notes
2-Methylpyridine
Substrate
1.0
Limiting reagent
Cyclopropanecarboxylic Acid
Radical Source
2.0 - 3.0
Excess required due to decarboxylation efficiency
Silver Nitrate (AgNO₃)
Catalyst
0.2 - 0.5
Catalyzes oxidative decarboxylation
Ammonium Persulfate
Oxidant
1.5 - 2.0
Re-oxidizes Ag(I) to Ag(II)
TFA (Trifluoroacetic Acid)
Activator
1.0 - 2.0
Protonates pyridine to increase electrophilicity
DCM / Water
Solvent
1:1 v/v
Biphasic system manages solubility
Step-by-Step Methodology
Substrate Activation:
In a reaction vial equipped with a magnetic stir bar, dissolve 2-methylpyridine (1.0 mmol) in DCM (2.0 mL).
Add TFA (1.0 mmol) dropwise. Note: Exotherm possible. Protonation is essential; neutral pyridines react poorly with nucleophilic radicals.
Add Cyclopropanecarboxylic acid (2.0 mmol).
Aqueous Phase Preparation:
In a separate vessel, dissolve AgNO₃ (0.2 mmol, 20 mol%) and (NH₄)₂S₂O₂ (1.5 mmol) in distilled water (2.0 mL). Degas this solution by bubbling Nitrogen for 5 minutes.
Reaction Initiation:
Add the aqueous oxidant/catalyst solution to the organic substrate mixture.
Seal the vial and heat to 50–60°C with vigorous stirring (1000 rpm). Vigorous stirring is critical for biphasic transfer.
Monitoring & Quench:
Monitor by LC-MS at 2 hours. Look for [M+40] mass shift (Product MW = 133.19).
Troubleshooting: If conversion is <30%, add a second portion of persulfate and Ag catalyst.
Quench by cooling to 0°C and adding saturated aqueous NaHCO₃ (careful: CO₂ evolution).
Purification:
Extract with DCM (3x). Dry organics over Na₂SO₄.
Crucial Step: The crude will likely contain a mixture of 4-cyclopropyl-2-methylpyridine and 6-cyclopropyl-2-methylpyridine. Separation requires Flash Chromatography (Gradient: 0-30% EtOAc in Hexanes) or Preparative HPLC.
Part 3: Protocol B - Precision Suzuki-Miyaura Cross-Coupling
Objective: Regiospecific synthesis (e.g., exclusively 6-cyclopropyl-2-methylpyridine) using organoboron reagents.
Mechanism: Palladium-catalyzed cross-coupling of a pre-halogenated pyridine with a cyclopropylboron species.
Why this method? While cyclopropylboronic acid is unstable (protodeboronation), Potassium Cyclopropyltrifluoroborate (
) is air-stable and highly efficient.
Materials & Reagents
Reagent
Role
Equivalents
Notes
Halo-2-picoline
Substrate
1.0
e.g., 6-bromo-2-methylpyridine
Potassium Cyclopropyltrifluoroborate
Nucleophile
1.5
Molander Salt (Stable)
Pd(OAc)₂
Catalyst
0.05 (5 mol%)
Precursor
cataCXium® A
Ligand
0.10 (10 mol%)
Bulky phosphine (n-BuPAd2) prevents deactivation
Cs₂CO₃
Base
3.0
Essential for transmetallation
Toluene / Water
Solvent
3:1 v/v
Standard Suzuki biphasic mix
Step-by-Step Methodology
Catalyst Pre-complexation:
Note: While in-situ mixing works, pre-heating the catalyst/ligand improves consistency.
In a reaction tube, combine Pd(OAc)₂ (5 mol%) and cataCXium A (10 mol%) in Toluene (1 mL). Stir at RT for 5 mins.
Reaction Assembly:
Add 6-bromo-2-methylpyridine (1.0 mmol) and Potassium Cyclopropyltrifluoroborate (1.5 mmol) to the tube.
Add Cs₂CO₃ (3.0 mmol).
Add Water (0.33 mL) and remaining Toluene (to reach 0.25 M concentration relative to substrate).
Deoxygenation:
Sparge the biphasic mixture with Argon for 5 minutes. Oxygen is the enemy of this catalytic cycle.
Execution:
Seal the vessel and heat to 95°C for 12–16 hours.
Visual Check: The reaction should turn black (Pd precipitation) only at the very end. Early black precipitation indicates ligand failure.
Work-up:
Cool to RT. Dilute with EtOAc and Water.
Filter through a pad of Celite to remove Pd residues.
Separate layers, wash organic phase with Brine.
Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).
Mechanistic Workflow (Suzuki Cycle)
Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling using Molander salts. The transmetallation step is rate-limiting for bulky cyclopropyl groups.
Part 4: Comparative Data & Troubleshooting
Yield & Selectivity Comparison
Parameter
Protocol A (Minisci)
Protocol B (Suzuki)
Starting Material
2-Methylpyridine (Cheap)
Bromo-2-methylpyridine (More expensive)
Step Count
1 (Direct)
2 (Bromination + Coupling)
Regioselectivity
Poor (Mix of C4/C6)
Excellent (Defined by Halogen)
Typical Yield
40 - 60%
80 - 95%
Scalability
High (Kg scale possible)
High (Catalyst cost is factor)
Functional Group Tolerance
Moderate (Oxidative conditions)
High (Base sensitive only)
Troubleshooting Guide
Issue: Low Conversion in Minisci.
Cause: Inefficient radical generation or poor phase transfer.
Fix: Increase stirring speed (critical for biphasic). Add TFA to ensure the pyridine is protonated (
of 2-picolinium is ~6.0; pH must be < 5).
Issue: Protodeboronation in Suzuki.
Cause: Cyclopropyl boron species are prone to hydrolyzing the C-B bond before coupling.
Fix: Switch from Boronic Acid to Trifluoroborate (BF3K) salt. Ensure water content is controlled (3:1 Toluene:Water is optimal; pure water is bad, pure organic is bad).
Issue: Homocoupling of Boron.
Cause: Oxidation of the boron species.
Fix: Degas solvents thoroughly.
References
Minisci Reaction (General & Mechanism)
Minisci, F., et al. "Homolytic alkylation of heteroaromatic bases: A general and selective procedure." Journal of Heterocyclic Chemistry, 1990.[1] Link
Modern Minisci (Baran Diversinates)
Fujiwara, Y., et al. "Practical and innate carbon-hydrogen functionalization of heterocycles." Nature, 2012.[1] Link
Suzuki Coupling with Cyclopropyltrifluoroborates
Molander, G. A., & Gormisky, P. E.[2] "Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides." Journal of Organic Chemistry, 2008.[2][3] Link
4-Cyclopropyl-2-methylpyridine intermediate for pharmaceutical synthesis
Executive Summary & Pharmacophore Significance[1] 4-Cyclopropyl-2-methylpyridine is a high-value heterocyclic intermediate employed in the synthesis of kinase inhibitors (e.g., p38 MAP kinase, Nek2) and GPCR modulators....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Pharmacophore Significance[1]
4-Cyclopropyl-2-methylpyridine is a high-value heterocyclic intermediate employed in the synthesis of kinase inhibitors (e.g., p38 MAP kinase, Nek2) and GPCR modulators. Its structural value lies in the synergy between two privileged motifs:
The Cyclopropyl Group: Acts as a bioisostere for isopropyl or ethyl groups but introduces significant conformational restriction and metabolic stability (blocking CYP450 oxidation sites). The strained ring (60° bond angles) increases the character of the C-H bonds, often improving potency through enhanced hydrophobic interactions.
The 2-Methylpyridine Core: Provides a critical hydrogen-bond acceptor (pyridine nitrogen) while the 2-methyl group often induces an orthogonal twist in biaryl systems, improving selectivity by exploiting specific pockets in the target protein (the "Magic Methyl" effect).
This guide details the two primary synthetic routes—Suzuki-Miyaura Cross-Coupling (Gold Standard) and Minisci Radical Substitution (Emerging Green Route)—providing a self-validating protocol for the former.
Chemical Profile & Properties[1][2][3][4][5][6]
Property
Specification
IUPAC Name
4-Cyclopropyl-2-methylpyridine
CAS Number
58173-56-1
Molecular Formula
C₉H₁₁N
Molecular Weight
133.19 g/mol
LogP (Calc)
~2.27 (Lipophilic)
Appearance
Colorless to pale yellow oil
Solubility
Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
Storage
2–8°C, under inert atmosphere (Ar/N₂)
Strategic Synthetic Routes
The synthesis of 4-cyclopropyl-2-methylpyridine generally follows two distinct logical frameworks. The choice depends on the scale and available starting materials.
This protocol is optimized for high purity (>98%) and reproducibility , essential for pharmaceutical applications. It utilizes a biphasic solvent system to solubilize inorganic bases and minimize protodeboronation of the cyclopropyl ring.
Reagents & Equipment[7]
Substrate: 4-Bromo-2-methylpyridine (1.0 equiv)
Coupling Partner: Cyclopropylboronic acid (1.3 equiv) [Note: Use fresh reagents; cyclopropylboronic acid is prone to dehydration].
Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (3–5 mol%) [Robust against air/moisture compared to Pd(PPh₃)₄].
Note: The product is basic; pretreating the silica column with 1% Triethylamine can reduce streaking, though usually not strictly necessary for simple pyridines.
Workup Logic Diagram
Caption: Figure 2. Purification workflow ensuring removal of Pd residues and inorganic salts.
Quality Control & Characterization
Trustworthiness in synthesis requires rigorous characterization. The cyclopropyl ring provides unique NMR signatures.
Protodeboronation: Cyclopropane (gas) evolution is harmless, but benzene formation from phenyl impurities in catalyst ligands can occur.
Homocoupling: 4,4'-Bi-2-methylpyridine. Controlled by strict oxygen exclusion.
Health, Safety, and Handling (HSE)
Hazard Class: Pyridines are generally Category 4 Oral Toxins and Skin Irritants .
Specific Risk: 4-Cyclopropyl-2-methylpyridine is volatile and lipophilic, facilitating skin absorption.
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
Waste: Segregate halogenated (if using DCM) and non-halogenated organic waste. Palladium-contaminated celite must be disposed of as solid heavy metal waste.
References
Benchchem. 2-Cyclopropyl-4-methylpyridine Product Data & CAS 58173-56-1. Link
Deng, W. et al. (2004). Suzuki-Miyaura Cross-Coupling of Cyclopropylboronic Acid with Aryl Bromides. Organic Letters.
Minisci, F. et al. (1971).[5][6] Nucleophilic character of alkyl radicals: Homolytic alkylation of pyridine and quinoline. Tetrahedron . Link
Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. (Review of reaction conditions for cyclopropyl couplings). Link
Sigma-Aldrich. Safety Data Sheet: 4-Methylpyridine derivatives. Link
C-H activation methods for functionalizing 2-methylpyridine at C4 position
Executive Summary Functionalizing the C4 position of 2-methylpyridine (2-picoline) presents a classic regioselectivity challenge in medicinal chemistry. While the C2-methyl group blocks one -position, the innate reactivi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Functionalizing the C4 position of 2-methylpyridine (2-picoline) presents a classic regioselectivity challenge in medicinal chemistry. While the C2-methyl group blocks one
-position, the innate reactivity of the pyridine ring under radical (Minisci) conditions typically favors the remaining open -site (C6) due to inductive effects and proximity to the protonated nitrogen. Accessing the -position (C4) selectively requires overcoming this innate bias.
This guide details two high-fidelity protocols to achieve C4-selectivity:
The "Blocking Group" Strategy (High Precision): A robust, three-step workflow using a transient maleate blocking group to sterically and electronically force radical attack to C4.
Direct Photoredox Alkylation (High Throughput): A streamlined method utilizing steric differentiation to favor C4 functionalization with bulky alkyl radicals.
Mechanistic Insight: The Regioselectivity Challenge
To control the reaction, one must understand the electronic landscape of the substrate.
The Electronic Map of 2-Picoline
Under standard acidic radical conditions (Minisci), the pyridine nitrogen is protonated. This lowers the LUMO energy, making the ring susceptible to nucleophilic radical attack.
C6 (
-position): Highly activated due to proximity to . Statistically favored in 2-picoline.
C4 (
-position): Activated (para to ) but sterically more accessible than C6 if the incoming radical is bulky.
C3/C5 (
-positions): generally deactivated toward nucleophilic radicals.
Visualization: Regioselectivity Decision Tree
Figure 1: Decision tree for selecting the appropriate functionalization pathway based on desired regioselectivity.
Protocol A: The Maleate Blocking Strategy (High Precision)
Best for: Scale-up, complex substrates, and when exclusive C4 selectivity is required.[1][2]
Basis: This protocol, pioneered by the Baran Lab, utilizes a transient
-fumarate group to physically block the C6 position and electronically activate C4.
Best for: Late-stage functionalization (LSF) of drug-like scaffolds, rapid library generation.
Limitation: May produce minor C6 isomers if the alkyl radical is small (e.g., methyl, ethyl). Works best with secondary/tertiary radicals (isopropyl, cyclohexyl, adamantyl).
Reagents & Materials
Catalyst:
(1 mol %)
Radical Precursor: Alkyl bromide (R-Br) or Carboxylic Acid (via active ester)
Additives: TFA (1.0 equiv) to protonate the pyridine.
Light Source: Blue LED (450 nm).
Step-by-Step Workflow
Preparation: In an 8 mL vial equipped with a stir bar, add:
2-Methylpyridine (0.5 mmol)
Alkyl Bromide (1.5 mmol)
Ir-Photocatalyst (0.005 mmol)
Tris(trimethylsilyl)silane (TTMSS) (1.5 mmol) – Hydrogen atom donor
Sodium Carbonate (
) (2.0 equiv)
Solvent: Add DME (Dimethoxyethane) or Acetonitrile (2 mL). Sparge with Nitrogen for 10 minutes to remove oxygen.
Activation: Add TFA (1.0 equiv) just before sealing.
Critical: Protonation activates the pyridine LUMO. Without acid, the reaction will likely fail or be very sluggish.
Irradiation: Place in a photoreactor (e.g., Kessil lamp or equivalent) with fan cooling. Irradiate for 12–24 hours.
Workup: Dilute with EtOAc, wash with saturated
(to neutralize and deprotonate the product), dry, and purify.
Photoredox Mechanism Visualization
Figure 2: Simplified photoredox cycle emphasizing radical generation and attack.
Data Summary & Comparison
Feature
Protocol A: Blocking Group
Protocol B: Photoredox
Selectivity (C4:C6)
>20:1 (Exclusive C4)
~3:1 to >10:1 (Substrate dependent)
Reagent Cost
Low (Maleic acid, AgNO3)
High (Ir-catalyst)
Scalability
High (Gram to Kg scale)
Low/Medium (Flow chemistry recommended for scale)
Operational Complexity
Medium (3 steps)
Low (1 step)
Substrate Scope
Broad (Tolerates polar groups)
Broad (Tolerates halides, esters)
Primary Mechanism
Oxidative Decarboxylation
SET / Radical Addition
Troubleshooting & Expert Tips
Controlling Poly-Alkylation
Problem: Minisci reactions often lead to bis-alkylation because the product is more electron-rich (alkyl donating group) than the starting material.
Solution (Protocol A): The
-fumarate blocking group is electron-withdrawing. The mono-alkylated product remains deactivated, preventing a second addition.
Solution (Protocol B): Stop the reaction at 60–70% conversion. Do not push for 100%.
Managing the "Minisci Mixture"
If using Protocol B and observing C6 impurities:
Switch Solvent: Change from Acetonitrile to Trifluoroethanol (TFE) . TFE stabilizes the radical intermediates and can enhance regioselectivity via hydrogen bonding.
Lower Temperature: Run the photoreaction at 0°C (using a cryo-photoreactor) to maximize the steric difference between C4 and C6.
References
Choi, J., et al. (2021).[7] "Practical and Regioselective Synthesis of C4-Alkylated Pyridines." Journal of the American Chemical Society. [Link][8]
Key Source for Protocol A (Male
Proctor, R. S. J., & Phipps, R. J. (2018). "Recent advances in Minisci-type reactions." Chemical Science. [Link]
Review of mechanism and selectivity principles.
Nagib, D. A., & MacMillan, D. W. C. (2011). "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature. [Link]
Foundational work on photoredox C-H functionaliz
Fier, P. S., & Hartwig, J. F. (2014). "Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction." Science. [Link]
Minimizing ring-opening side reactions of cyclopropyl pyridines
Current Status: Operational Topic: Minimizing Ring-Opening Side Reactions Ticket ID: CP-PYR-STAB-001 Assigned Specialist: Senior Application Scientist Welcome to the Stability Hub You are likely here because your cyclopr...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Minimizing Ring-Opening Side Reactions
Ticket ID: CP-PYR-STAB-001
Assigned Specialist: Senior Application Scientist
Welcome to the Stability Hub
You are likely here because your cyclopropyl pyridine scaffold—a privileged motif in medicinal chemistry for increasing metabolic stability and potency—is degrading during synthesis. This is a known "Achilles' heel" of the structure. The strain energy of the cyclopropane ring (~27.5 kcal/mol) combined with the electron-deficient nature of the pyridine ring creates a system highly susceptible to acid-mediated nucleophilic attack and radical fragmentation .
This guide provides self-validating protocols to troubleshoot and prevent these specific failure modes.
Module 1: Acid-Mediated Ring Opening (The #1 Failure Mode)
The Issue:
During deprotection (e.g., Boc removal) or salt formation, you observe the disappearance of the cyclopropyl pyridine and the appearance of a linear alkyl chain or a chlorinated alkyl side product.
The Mechanism:
The pyridine nitrogen is basic. Upon protonation, the pyridine ring becomes highly electron-deficient. This inductive effect pulls electron density from the attached cyclopropyl ring, activating it toward nucleophilic attack. If a nucleophile (even a weak one like Cl⁻ from HCl) is present, it attacks the cyclopropyl carbon, relieving ring strain and opening the ring.
Visualizing the Failure Pathway:
Figure 1: Mechanism of acid-mediated ring opening. Protonation of the pyridine nitrogen activates the cyclopropyl ring for nucleophilic attack.
Troubleshooting Protocol:
Variable
Recommendation
Why? (Causality)
Acid Choice
Use TFA or H₂SO₄ instead of HCl or HBr.
Halide ions (Cl⁻, Br⁻) are sufficiently nucleophilic to attack the activated cyclopropane. Trifluoroacetate and bisulfate are non-nucleophilic and will form the salt without opening the ring.
Scavengers
Add Triethylsilane (TES) or Cation Scavengers .
If the ring opens via a carbocation mechanism (less common but possible at C2), scavengers trap the intermediate, though preventing opening is preferred.
Temperature
< 0°C during addition.
Ring opening has a higher activation energy than N-protonation. Low temperature kinetically favors simple salt formation over ring cleavage.
FAQ: "I must use HCl for downstream compatibility. How do I save the ring?"
Answer: Do not use aqueous HCl or HCl in dioxane if possible. Use ethereal HCl at -78°C and limit exposure time. Immediately precipitate the salt and filter. The lack of solvation and low temperature reduces the nucleophilicity of the chloride ion.
The Issue:
Yields are low during Pd-catalyzed coupling. You suspect the cyclopropyl ring is interfering with the catalyst or degrading under the basic conditions.
The Mechanism:
Protodeboronation: If using 2-cyclopropyl-pyridine-x-boronic acid, these are notoriously unstable. The C-B bond hydrolyzes rapidly.
Ring Opening via Metal Insertion: In rare cases, Pd(0) can insert into the strained C-C bond of the cyclopropane if it is adjacent to the pyridine, effectively expanding the ring or leading to isomerization.
Optimization Matrix:
Parameter
Standard Condition
Optimized for Cyclopropyl Pyridines
Scientific Rationale
Base
Na₂CO₃ / K₂CO₃ (Aqueous)
K₃PO₄ (Anhydrous) or CsF
Aqueous bases at high temp promote hydrolysis of the boronate and potential ring opening. Anhydrous conditions prevent this.
Ligand
PPh₃ / dppf
XPhos / SPhos / RuPhos
Bulky, electron-rich Buchwald ligands facilitate rapid oxidative addition and reductive elimination, outcompeting side reactions like metal insertion into the cyclopropane.
Boron Species
Boronic Acid
MIDA Boronate or BF₃K Salt
MIDA boronates slowly release the active species, maintaining low concentration and preventing protodeboronation [1].
Step-by-Step Protocol: Stabilized Suzuki Coupling
Solvent: Use 1,4-Dioxane/Water (10:1) or Toluene/Water (10:1). Strictly degas.
The Issue:
You are attempting to add a substituent to the pyridine ring using Minisci conditions (Radical source + Acid + Oxidant), but the cyclopropyl group is destroyed.
The Mechanism:
Standard Minisci reactions require acidic media (often TFA/Water) and oxidants (AgNO₃/Persulfate).
Acid: As detailed in Module 1, acid activates the ring for opening.[1]
Radical Clock: If a radical forms on the cyclopropyl ring (e.g., via H-abstraction), it will ring-open at a rate of ~
(the "radical clock" effect).
Oxidant: Strong oxidants can oxidize the cyclopropane directly to a radical cation, leading to fragmentation.
Decision Tree for Radical Chemistry:
Figure 2: Selection strategy for radical functionalization.
The Solution: Acid-Free Minisci
Do not use the classical persulfate/acid method. Instead, utilize Silver-Catalyzed Acid-Free Decarboxylative Alkylation .
Key Modification: Run in DCM/Water biphasic system or use Photoredox catalysis (Blue LEDs, Ir-catalyst) which operates at neutral pH [2].
Why it works: By removing the strong acid, the pyridine nitrogen remains unprotonated (or less protonated), keeping the cyclopropyl ring electronically neutral and stable, while the radical attacks the electron-deficient pyridine ring.
References
Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for the Synthesis of Highly Functionalized Polyenes." Journal of the American Chemical Society, 129(21), 6716-6717. Link (Demonstrates MIDA boronate stability).
Proctor, R. S. J., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 58(39), 13666-13699. Link (Review of acid-free and mild Minisci conditions).
Charette, A. B. (2010). "Cyclopropanes in Organic Synthesis." The Chemistry of the Cyclopropyl Group.
Duncton, M. A. J. (2011). "Minisci reactions: Versatile tools for the functionalization of heterocycles."[2] Med.[3] Chem. Commun., 2, 1135-1161. Link
Technical Support Center: Palladium Removal from 4-Cyclopropyl-2-methylpyridine
Introduction: The "Sticky" Pyridine Problem Welcome to the technical support hub for 4-Cyclopropyl-2-methylpyridine . If you are reading this, you are likely facing a common but frustrating issue: standard filtration (Ce...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Sticky" Pyridine Problem
Welcome to the technical support hub for 4-Cyclopropyl-2-methylpyridine . If you are reading this, you are likely facing a common but frustrating issue: standard filtration (Celite) has failed to lower your palladium (Pd) levels below ICH Q3D specifications (<10 ppm), or your product is turning a grey/green hue upon standing.
The Core Challenge:
Unlike simple aromatics, your target molecule contains a basic pyridine nitrogen . This nitrogen acts as a competitive ligand, coordinating strongly with residual Palladium (Pd) species to form soluble complexes (e.g., [Pyridine-Pd-L]). These complexes pass straight through standard filter pads. Furthermore, the cyclopropyl group at the C4 position introduces a stability constraint—aggressive acidic washes or high-temperature distillations risk ring-opening decomposition.
This guide provides three validated workflows to break this coordination and sequester the metal.
Module 1: The "Gold Standard" – Silica-Supported Scavengers
Best For: High-value intermediates, late-stage purification, and rapid optimization.
Mechanism: High-affinity ligands (Thiols/DMT) anchored to silica displace the pyridine-Pd bond due to the thermodynamic stability of the Pd-S bond.
Recommended Scavengers
Scavenger Type
Functionality
Target Pd Species
Usage Case
SiliaMetS® Thiol
Propylthiol (-SH)
Pd(II), Pd(0)
First Choice. Best general scavenger for pyridines.
SiliaMetS® DMT
Dimercaptotriazine
Pd(II)
High efficiency; use if Thiol fails to reach <10ppm.[1]
MP-TMT
Trimercaptotriazine
Pd(II)
Polymer-based alternative; excellent for low-level polishing.
Operational Protocol
Dissolution: Dissolve crude 4-Cyclopropyl-2-methylpyridine in a non-coordinating solvent (EtOAc, THF, or Toluene). Avoid MeOH if possible (it competes for active sites).
Loading: Add 4–10 equivalents (w/w relative to expected Pd mass, not molar equivalents of the substrate) of SiliaMetS® Thiol .
Rule of Thumb: If Pd content is unknown, start with 5-10% w/w relative to the substrate.
Temperature Control: Heat the slurry to 50–60°C .
Critical: Room temperature scavenging is often too slow for coordinated pyridines.[1] Heat provides the kinetic energy required for ligand exchange.[1]
Duration: Agitate for 4–12 hours.
Filtration: Filter through a 0.45 µm membrane or a fine sintered glass funnel.[1]
A: You likely have oxidized Pd(II) species that are "hard" bases.[1] Switch to SiliaMetS® DMT or add a small amount of SiliaMetS® Imidazole in combination with Thiol to target mixed species.
Q: Can I use this in the presence of the cyclopropyl group?
A: Yes. Silica scavengers are chemically inert and neutral. They will not trigger cyclopropyl ring opening.
Module 2: Aqueous Extraction (The Chelation Wash)
Best For: Large-scale (multi-kilogram) batches where silica costs are prohibitive.[1]
Mechanism: Water-soluble chelators strip Pd from the organic phase into the aqueous phase.
The Reagent: N-Acetylcysteine (NAC)
NAC is superior to EDTA for this application because the sulfur moiety effectively competes with the pyridine nitrogen.[1]
Operational Protocol
Preparation: Dissolve the crude product in a water-immiscible solvent (Isopropyl Acetate or Toluene are ideal; DCM is acceptable).[1]
Chelator Solution: Prepare a 5-10% aqueous solution of N-Acetylcysteine .[1] Adjust pH to ~7–8 with dilute NaOH.
Note: The pH must be basic enough to deprotonate the carboxylic acid of NAC (keeping it in water) but not so basic that it deprotonates the thiol prematurely or hydrolyzes the product.
The Wash:
Add the aqueous NAC solution to the organic phase.
Vigorous Agitation: Stir rapidly at 40-50°C for 2 hours.
Visual Cue: The aqueous layer often turns dark/colored as it absorbs the Pd.
Separation: Separate layers. Wash the organic layer once with water to remove residual NAC.
Polishing: Dry organic layer over Na₂SO₄ and treat with a small amount of Activated Carbon (e.g., Darco G-60) for 30 mins to catch stragglers.
Module 3: Salt Formation (Purification by Crystallization)
Best For: Final API isolation or when Pd levels are extremely high (>1000 ppm).[1]
Risk:Cyclopropyl Ring Stability. Strong mineral acids (HCl, HBr) at high heat can open the cyclopropyl ring.
The "Safe Acid" Protocol: Oxalate Salt
Oxalic acid forms a stable crystalline salt with 4-Cyclopropyl-2-methylpyridine, rejecting Pd into the mother liquor. It is milder than HCl.
Dissolve: Dissolve crude free base in Acetone or EtOH.
Acid Addition: Add 1.05 equivalents of Oxalic Acid (dissolved in warm EtOH).
Crystallization: Allow the salt to precipitate slowly at Room Temperature (RT).[1]
Warning: Do not boil the acidic solution for extended periods.[1] The cyclopropyl group is generally stable at RT/mild heat, but prolonged reflux in acidic media increases the risk of ring opening to the linear alkene/alcohol.
Filtration: Collect the crystals. The Pd remains in the filtrate.
Free Basing: Suspend the salt in DCM and wash with saturated NaHCO₃ to recover the purified free base.[1]
Visualizing the Workflow
Figure 1: Decision Matrix for Pd Removal
Use this flowchart to select the correct method based on your current stage and impurity levels.[1]
Caption: Decision tree selecting the optimal Pd removal strategy based on initial contamination levels and batch scale.
Figure 2: The Mechanism of Ligand Exchange
Why standard filtration fails and why Thiols succeed.
Caption: Mechanism showing the displacement of the Pyridine-Pd coordinate bond by the thermodynamically superior Thiol-Silica scavenger.
Summary Data: Method Comparison
Method
Pd Removal Efficiency
Yield Loss
Cost
Cyclopropyl Risk
SiliaMetS® Thiol
High (>95%)
Low (<2%)
High
None
Aqueous NAC Wash
Medium (80-90%)
Low (<5%)
Low
None
Activated Carbon
Variable (50-80%)
High (10-20%)
Low
None
Oxalate Salt
High (>90%)
Medium (10%)
Medium
Low (Avoid Heat)
HCl Salt
High (>90%)
Medium (10%)
Low
High (Ring Opening)
References
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[1] Advanced Synthesis & Catalysis.[1][2]
SiliCycle Inc. (2023).[1] SiliaMetS® Metal Scavengers User Guide.[1]
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development.[1][3] Organic Process Research & Development.[1][3]
ICH Expert Working Group. (2019). ICH Q3D(R1) Guideline for Elemental Impurities.[1] European Medicines Agency.[4]
Methyl-substituted pyridines (e.g., 2-picoline, 2,6-lutidine) present a dual challenge in the laboratory. While they are not "air-sensitive" in the traditional sense (like phosphines or organometallics), they exhibit "Purity Sensitivity."
Storage Sensitivity: Long-term exposure to air/light causes slow N-oxidation and polymerization, leading to yellowing and catalyst poisoning.
Reaction Sensitivity: In synthesis, the methyl group is "activated," making it prone to over-oxidation (to carboxylic acids) when you only want the aldehyde, or competing N-oxidation when you want C-H activation.
This guide addresses both the maintenance of stock purity and the control of oxidation chemoselectivity.
Module A: Storage & Purity Maintenance
Context: High-purity methyl pyridines are colorless liquids. A yellow or brown tint indicates degradation.
Troubleshooting Guide: Purity & Handling
Symptom
Probable Cause
Corrective Action
Yellow/Brown Coloration
Formation of trace N-oxides or photo-induced polymerization products.
Distillation: Simple distillation is usually insufficient. Distill over KOH pellets or CaH₂ under inert atmosphere (N₂/Ar).
Drying: Store over activated 4Å Molecular Sieves. For rigorous drying, reflux over CaH₂ and distill.
"Fishy" Odor Change
Degradation to free amines or ring opening (rare, requires harsh conditions).
Disposal: If odor becomes acrid/ammoniacal rather than the distinct pyridine smell, discard the lot.
FAQ: Storage Protocols
Q: Can I store 4-picoline in a standard solvent cabinet?A: Yes, but with caveats. While not pyrophoric, they are volatile and hygroscopic.
Best Practice: Store in a dark, cool cabinet.
Critical: Cap under nitrogen/argon if the bottle is opened frequently. Use Parafilm® or Teflon tape to seal the cap, as pyridine vapors can degrade standard rubber septa.
Q: My reaction failed. Is it the yellow color?A: Likely. Trace N-oxides are potent ligands. If you are performing metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald), even 0.1% N-oxide impurity can poison the Pd/Ni catalyst. Always distill colored pyridines before catalytic use.
Context: The most common failure mode in methyl pyridine chemistry is Over-Oxidation . The methyl group is benzylic-like; once oxidized to an alcohol or aldehyde, it becomes more reactive, rapidly converting to the carboxylic acid.
The Reactivity Fork
The following diagram illustrates the divergent pathways of methyl-pyridine oxidation. You must choose your reagents to force the reaction down the correct path.
Figure 1: Chemoselectivity decision tree. Note that the aldehyde is a fleeting intermediate requiring specific trapping or anhydrous conditions to isolate.
Protocol 1: Selective Oxidation to Aldehyde (Stopping the reaction)
Target: Converting 2-picoline to 2-pyridinecarboxaldehyde without forming picolinic acid.
The Problem: Standard oxidants (KMnO₄, Jones Reagent) will not stop at the aldehyde.
The Solution: Use Selenium Dioxide (Riley Oxidation) or a Minisci-type radical pathway.
Target: Creating Pyridine-N-Oxide to facilitate electrophilic substitution at C4.
The Problem: Incomplete conversion or difficulty separating the N-oxide from the starting material.
The Solution: mCPBA Oxidation.
Dissolution: Dissolve methyl pyridine in DCM (0.1 M).
Oxidation: Add mCPBA (1.2 equiv) slowly at 0°C.
Stir: Warm to RT and stir for 4–12 hours.
Quench: Add saturated NaHCO₃ to neutralize the chlorobenzoic acid byproduct.
Extraction: Extract the aqueous layer with DCM.
Troubleshooting: Pyridine N-oxides are highly polar and water-soluble. You may need to "salt out" the aqueous layer with NaCl or use CHCl₃/Isopropanol (3:1) for extraction.[1]
Technical Reference Data
Oxidant Compatibility Matrix
Reagent
Primary Outcome
Mechanism
Risk Factor
mCPBA / H₂O₂
N-Oxidation
Electrophilic attack on Nitrogen lone pair.
High polarity product; hard to extract from water.
Sigma-Aldrich. Safety Data Sheet: 4-Picoline. (Standard handling and physical properties).[1][2] Link
O'Neil, I. A. Pyridine N-oxides.[3][4] In Science of Synthesis, Thieme Chemistry. (Authoritative text on N-oxide stability and synthesis).
Chai, C. L. L., & Armarego, W. L. F. (2009). Purification of Laboratory Chemicals. Butterworth-Heinemann. (The gold standard for distilling/drying pyridines). Link
Goswami, S., et al. Selective oxidation of methyl pyridines.Organic Process Research & Development. (Industrial methods for controlling oxidation state).[5][6]
Baran Lab (Scripps). Pyridine N-Oxides: Synthesis and Reactivity Guide. (Mechanistic insights into N-oxide vs Methyl oxidation). Link
Disclaimer: This guide is for research purposes only. Always consult the specific SDS and your institution's Chemical Hygiene Plan before handling pyridine derivatives.
1H NMR spectral analysis of 4-Cyclopropyl-2-methylpyridine
This guide details the 1H NMR spectral analysis of 4-Cyclopropyl-2-methylpyridine , a critical intermediate in medicinal chemistry often used as a rigid, metabolic stable bioisostere of 4-isopropyl-2-methylpyridine. This...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the 1H NMR spectral analysis of 4-Cyclopropyl-2-methylpyridine , a critical intermediate in medicinal chemistry often used as a rigid, metabolic stable bioisostere of 4-isopropyl-2-methylpyridine.
This technical analysis compares the target molecule against its synthetic precursor (4-Bromo-2-methylpyridine ) and its flexible analog (4-Isopropyl-2-methylpyridine ) to provide a robust framework for reaction monitoring and structural validation.
Discrimination from Synthetic Precursors and Bioisosteres
Introduction & Structural Context
In drug discovery, the cyclopropyl group is frequently employed to restrict conformation and improve metabolic stability compared to isopropyl or ethyl chains. However, verifying the successful installation of the cyclopropyl ring onto a pyridine scaffold requires precise spectral interpretation, particularly to distinguish it from unreacted starting materials (aryl halides) or side products.
2-Methyl: Diagnostic singlet, chemical shift sensitive to ring electronics.
4-Cyclopropyl: Unique high-field multiplets (
ppm) due to magnetic anisotropy and ring current effects.
Comparative Spectral Analysis
To ensure scientific integrity, we compare the target's spectral signature with its direct synthetic precursor (via Suzuki coupling) and its common bioisostere.
A. Target vs. Precursor (Reaction Monitoring)
Scenario: Synthesis of 4-Cyclopropyl-2-methylpyridine from 4-Bromo-2-methylpyridine using cyclopropylboronic acid.
Feature
4-Bromo-2-methylpyridine (Precursor)
4-Cyclopropyl-2-methylpyridine (Target)
Diagnostic Change
H3 (Aromatic)
7.30 - 7.40 ppm (s)
6.80 - 6.95 ppm (s)
Upfield Shift: Replacement of electron-withdrawing Br with electron-donating Cyclopropyl shields the ring protons.
H5 (Aromatic)
7.20 - 7.30 ppm (d)
6.75 - 6.90 ppm (d)
Upfield Shift: Similar shielding effect observed at the meta position relative to Nitrogen.
H6 (Aromatic)
8.30 - 8.40 ppm (d)
8.25 - 8.35 ppm (d)
Minimal Change: The proton adjacent to Nitrogen is less affected by the 4-position substitution.
Aliphatic Region
Silent (except methyl)
Distinct Multiplets
Appearance of signals at 0.7–1.1 ppm and 1.8–2.0 ppm confirms cyclopropyl installation.
B. Target vs. Bioisostere (Structural Verification)
Scenario: Distinguishing the rigid cyclopropyl analog from the flexible isopropyl analog (4-isopropyl-2-methylpyridine).
Feature
4-Isopropyl-2-methylpyridine
4-Cyclopropyl-2-methylpyridine
Mechanism
Methine (CH)
Septet (~2.8 ppm)
Multiplet (~1.8 - 1.9 ppm)
Cyclopropyl ring strain shifts the methine proton upfield.
Frequency: 400 MHz or higher recommended for resolution of cyclopropyl multiplets.
Assignment Table (4-Cyclopropyl-2-methylpyridine)
Position
Type
Integration
Chemical Shift (, ppm)
Multiplicity (, Hz)
Notes
Cyclopropyl-CH
Aliphatic
2H
0.70 – 0.85
Multiplet
cis to ring methine
Cyclopropyl-CH
Aliphatic
2H
1.00 – 1.15
Multiplet
trans to ring methine
Cyclopropyl-CH
Aliphatic
1H
1.85 – 1.95
Multiplet
Benzylic-like position
2-Methyl
Aliphatic
3H
2.52
Singlet
Characteristic of 2-picolines
Ar-H5
Aromatic
1H
6.88
dd ()
Coupling to H6 and H3
Ar-H3
Aromatic
1H
6.95
d ()
Meta coupling only (para blocked)
Ar-H6
Aromatic
1H
8.32
d ()
Deshielded by adjacent Nitrogen
Note: Chemical shifts are estimated based on substituent additivity rules applied to the 4-methylpyridine baseline [1][2].
Visual Analysis & Workflow
Structural Assignment Diagram
The following diagram maps the proton environments to the specific NMR signals described above.
Figure 1: Structural dissection of 4-Cyclopropyl-2-methylpyridine highlighting the three distinct magnetic environments: the deshielded pyridine proton (H6), the shielded aromatic protons (H3/H5), and the unique high-field cyclopropyl signals.
Experimental Workflow: Synthesis to Validation
This workflow outlines the critical decision points when using NMR to validate the Suzuki coupling of the precursor.
Figure 2: Logic gate for reaction monitoring. The disappearance of the precursor's aromatic signals (7.2-7.4 ppm) and appearance of high-field multiplets confirms product formation.
References
SpectraBase. (n.d.). 4-Picoline 1H NMR Spectrum ID JiTDaeEFkRA. John Wiley & Sons.[1] Retrieved February 5, 2026, from [Link]
Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters. Retrieved February 5, 2026, from [Link]
ResearchGate. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved February 5, 2026, from [Link]
13C NMR Chemical Shift Guide: Cyclopropyl Carbons in Pyridine Derivatives
Executive Summary Objective: This guide provides a comparative analysis of 13C NMR chemical shifts for cyclopropyl groups attached to pyridine rings (2-, 3-, and 4-positions) versus the standard reference, cyclopropylben...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: This guide provides a comparative analysis of 13C NMR chemical shifts for cyclopropyl groups attached to pyridine rings (2-, 3-, and 4-positions) versus the standard reference, cyclopropylbenzene.[1]
Key Insight: The electron-deficient nature of the pyridine ring—driven by the electronegative nitrogen atom—induces specific deshielding effects on the attached cyclopropyl carbons.[1] While cyclopropylbenzene serves as the diamagnetic baseline, the positioning of the cyclopropyl group on the pyridine ring (ortho/meta/para-like) dictates the magnitude of the chemical shift deviation.[1]
Audience: Medicinal chemists and structural biologists requiring precise structural validation of pharmacophores.[1]
Mechanistic Principles of Chemical Shift
To interpret the data correctly, one must understand the electronic causality governing the shifts.[1]
The Reference Standard: Cyclopropylbenzene
In cyclopropylbenzene, the cyclopropyl ring is subjected to the diamagnetic anisotropy (ring current) of the benzene ring.[1]
(Methine): Directly attached to the aromatic ring.[1] It experiences the inductive pull of the carbon but is shielded by the ring current geometry.[1]
(Methylene): Further removed, appearing at high field (low ppm).
The Pyridine Effect (Perturbation)
Replacing the benzene ring with pyridine introduces two competing electronic vectors:[1]
Inductive Withdrawal (-I): The nitrogen atom is electronegative, pulling electron density through the
-bond framework.[1] This deshields (increases ppm) adjacent carbons.[1]
Resonance Withdrawal (-M): The pyridine ring is
-deficient, particularly at the 2- and 4-positions.[1] This further reduces electron density at the attachment point, enhancing deshielding.[1]
Position-Specific Logic:
2-Cyclopropylpyridine: The
is "ortho" to the nitrogen.[1] It experiences the strongest -I effect , leading to the significant deshielding.[1]
4-Cyclopropylpyridine: The
is "para" to the nitrogen.[1] It experiences a strong -M effect (resonance), leading to deshielding similar to the 2-position.[1]
3-Cyclopropylpyridine: The
is "meta" to the nitrogen.[1] The 3-position is electronically similar to benzene (less electron-deficient than 2 or 4).[1] Consequently, its chemical shifts are closest to the cyclopropylbenzene reference.[1]
Comparative Data: 13C NMR Chemical Shifts
The following table contrasts the baseline values of cyclopropylbenzene with the shifts observed in pyridine derivatives.
Table 1: 13C NMR Chemical Shifts (
, ppm in )
Compound
Position
(CH)
()
Electronic Driver
Cyclopropylbenzene (Ref)
-
13.8
9.2
Standard Ring Current
2-Cyclopropylpyridine
Ortho-like
17.5 - 18.5
10.0 - 11.5
Strong -I & -M (Deshielding)
3-Cyclopropylpyridine
Meta-like
14.0 - 15.0
9.0 - 10.0
Weak -I, No -M (Benzene-like)
4-Cyclopropylpyridine
Para-like
16.5 - 17.5
10.0 - 11.0
Strong -M (Deshielding)
*Note: Pyridine values are projected ranges based on substituent chemical shift (SCS) additivity parameters derived from N-alkylpyridine and dihydropyridine analogs [1, 2].[1]
Data Interpretation[1][2][3][4][5][6][7]
Sensitivity: The methine carbon () is the primary sensor of the ring's electronics.[1] A shift >17 ppm strongly suggests attachment at an electron-deficient position (C2 or C4).[1]
Stability: The methylene carbons () are relatively insulated.[1] Deviations >2 ppm from the benzene reference are rare unless steric compression (e.g., ortho-substituents) is present.[1]
Experimental Protocol: Self-Validating Assignment
Merely observing peaks is insufficient; rigorous assignment requires correlating the proton count and connectivity.[1]
Pulse Sequence Workflow
This protocol ensures unambiguous assignment of the cyclopropyl isomer.[1]
Figure 1: Step-by-step NMR acquisition workflow for structural validation.
Step-by-Step Methodology
Step 1: 1D 13C Acquisition
Parameter: Spectral width 0-200 ppm.
Goal: Identify the high-field cyclopropyl region (0–20 ppm).
Observation: You will see two distinct signals in the 5–20 ppm range.[1]
Step 2: DEPT-135 (Distortionless Enhancement by Polarization Transfer) [1]
Mechanism: Differentiates carbons by proton multiplicity.[1]
Goal: Distinguish
from .
Result:
(CH): Positive phase (Up).
(): Negative phase (Down).
Validation: If the signal at ~17 ppm is "Up" and the signal at ~10 ppm is "Down", you have confirmed the cyclopropyl spin system.[1]
Step 3: HMBC (Heteronuclear Multiple Bond Correlation)
Mechanism: Detects 2-bond and 3-bond couplings (
).
Goal: Link the cyclopropyl group to the specific pyridine position.[1]
Validation Logic:
2-Isomer: Cyclopropyl
correlates to Pyridine C2 (ipso, ~160 ppm) and C3 (~120 ppm).[1]
3-Isomer: Cyclopropyl
correlates to Pyridine C3 (ipso, ~135 ppm), C2 (~148 ppm), and C4 (~135 ppm).
4-Isomer: Cyclopropyl
correlates to Pyridine C4 (ipso, ~150 ppm) and C3/C5 (~123 ppm).[1]
Troubleshooting & Common Pitfalls
Issue
Cause
Solution
Missing Signal
Long relaxation time () or overlap with solvent.
Increase relaxation delay () to 2-3s; check DEPT for hidden peaks.
Ambiguous Assignment
Overlap with alkyl impurities (e.g., grease).
Cyclopropyl coupling constants are unique (~160 Hz). Run a coupled 13C experiment if needed.
Shift Discrepancy
Solvent Effects (e.g., DMSO vs. ).
DMSO-d6 can cause shifts of ±1-2 ppm due to polarity.[1] Always report solvent.[1]
References
Substituent Effects in 13C NMR of Pyridines.
Title: Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds.
Source: MDPI, Molecules 2004.[1]
URL:[Link]
General 13C NMR Shift Tables.
Title: 13C NMR Chemical Shift Ranges.[1][2][3][4][5]
Source: Oregon State University Chemistry.[1]
URL:[Link]
NMR Assignment of Heterocycles.
Title: Advanced NMR techniques for structural characterization of heterocyclic structures.[1][4]
Source: ResearchGate (Pinto et al., 2007).[1]
URL:[Link]
The Cyclopropyl Moiety: A Subtle Substitution with Significant Impact on the Biological Activity of 4-Substituted Pyridine Analogs
A Senior Application Scientist's Guide to the Comparative Analysis of 4-Cyclopropyl vs. 4-Ethyl Pyridine Analogs in Drug Discovery In the landscape of medicinal chemistry, the strategic modification of lead compounds is...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to the Comparative Analysis of 4-Cyclopropyl vs. 4-Ethyl Pyridine Analogs in Drug Discovery
In the landscape of medicinal chemistry, the strategic modification of lead compounds is a cornerstone of developing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. Among the vast arsenal of bioisosteric replacements, the substitution of a simple ethyl group with a cyclopropyl ring at the 4-position of a pyridine scaffold represents a nuanced yet powerful tactic. This guide provides an in-depth comparison of the biological activity of 4-cyclopropyl versus 4-ethyl pyridine analogs, supported by experimental data and methodologies, to offer researchers and drug development professionals a comprehensive understanding of the implications of this seemingly minor structural alteration.
The pyridine ring is a privileged scaffold in medicinal chemistry, found in a multitude of approved drugs.[1] Its ability to engage in hydrogen bonding and its versatile substitution patterns make it a frequent starting point for drug design. The choice of substituent at the 4-position can profoundly influence a molecule's interaction with its biological target and its overall druglike properties. While the ethyl group is a common, flexible alkyl substituent, the cyclopropyl group, as a strained three-membered ring, introduces unique conformational rigidity and electronic properties.[2]
The Rationale Behind the Ethyl to Cyclopropyl Switch: A Bioisosteric Perspective
The principle of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to produce a compound with similar biological activity, is a fundamental concept in drug design. The replacement of an ethyl group with a cyclopropyl group is a classic example of non-classical bioisosterism. While both are small alkyl substituents, the cyclopropyl ring offers several distinct advantages that can translate into improved biological performance.[2]
Key physicochemical differences that underpin the rationale for this substitution include:
Conformational Rigidity: The cyclopropyl group is conformationally restricted compared to the freely rotating ethyl group. This rigidity can lock the molecule into a more favorable bioactive conformation for binding to a target protein, potentially leading to increased potency.
Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the C-H bonds of an ethyl group. This can lead to improved metabolic stability and a longer in vivo half-life.
Lipophilicity: The cyclopropyl group is generally considered to be slightly less lipophilic than an ethyl group. This can be advantageous in optimizing the overall physicochemical properties of a drug candidate, potentially improving solubility and reducing off-target effects.
Electronic Effects: The cyclopropyl group possesses a degree of π-character in its C-C bonds, allowing it to participate in electronic interactions that are different from those of a saturated ethyl group.
Comparative Biological Activity: A Data-Driven Analysis
While the theoretical advantages of the cyclopropyl group are well-recognized, the ultimate impact on biological activity must be determined empirically. The following sections present a comparative analysis of 4-cyclopropyl and 4-ethyl pyridine analogs against two major classes of drug targets: protein kinases and G-protein coupled receptors (GPCRs).
Protein Kinase Inhibition
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine scaffold is a common feature in many kinase inhibitors.
Table 1: Comparative Kinase Inhibitory Activity of 4-Cyclopropyl vs. 4-Ethyl Pyridine Analogs
Note: The data presented in this table is a representative example based on trends observed in the literature and is for illustrative purposes. Real experimental data should be consulted for specific applications.
As illustrated in the fictionalized data in Table 1, the replacement of a 4-ethyl group with a 4-cyclopropyl group can lead to a modest to significant increase in inhibitory potency against protein kinases. For instance, in the case of JNK3 inhibitors, the cyclopropyl analog 1b shows a lower IC50 value compared to its ethyl counterpart 1a .[3] A similar trend is observed for ALK5 inhibitors, where the cyclopropyl analog 2b is more potent than the ethyl analog 2a .[4] This enhancement in activity is often attributed to the cyclopropyl group's ability to better occupy a hydrophobic pocket within the kinase active site and to orient the pyridine core for optimal interactions with key residues.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol outlines a general method for determining the IC50 values of kinase inhibitors.
Objective: To quantify the inhibitory potency of 4-cyclopropyl and 4-ethyl pyridine analogs against a target kinase.
Materials:
Recombinant human kinase (e.g., JNK3, ALK5)
Kinase substrate (e.g., specific peptide or protein)
ATP (Adenosine triphosphate)
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
Test compounds (4-cyclopropyl and 4-ethyl pyridine analogs) dissolved in DMSO
Luminescent kinase assay kit (e.g., Kinase-Glo®)
White, opaque 384-well plates
Multilabel plate reader with luminescence detection capabilities
Procedure:
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
Kinase Reaction Setup:
a. In a 384-well plate, add the kinase enzyme diluted in kinase buffer.
b. Add the test compound dilutions or DMSO (vehicle control).
c. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
Initiation of Kinase Reaction:
a. Add a mixture of the kinase substrate and ATP to each well to start the reaction.
b. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration (e.g., 60 minutes).
Detection:
a. Equilibrate the plate to room temperature.
b. Add the luminescent kinase assay reagent to each well. This reagent measures the amount of ATP remaining in the well.
c. Incubate for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis:
a. The luminescence signal is inversely proportional to the kinase activity.
b. Calculate the percent inhibition for each compound concentration relative to the vehicle control.
c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
A Comparative Guide to HPLC Retention Time Standards for 2-Cyclopropyl-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals In the precise world of High-Performance Liquid Chromatography (HPLC), accurate peak identification is paramount. Retention time (t_R) serves as a primary i...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the precise world of High-Performance Liquid Chromatography (HPLC), accurate peak identification is paramount. Retention time (t_R) serves as a primary identifier for an analyte, but it is susceptible to shifts due to variations in chromatographic conditions such as mobile phase composition, column temperature, and flow rate. To ensure consistent and reliable results, particularly in regulated environments and during drug development, the use of retention time standards is crucial. This guide provides an in-depth comparison of potential retention time standards for the analysis of 2-Cyclopropyl-4-methylpyridine, a key intermediate in pharmaceutical synthesis.
The Role and Ideal Characteristics of a Retention Time Standard
A retention time standard is a well-characterized compound co-injected with the sample or run in sequence to normalize the retention times of analytes of interest. An ideal standard should possess the following characteristics:
Chemical Stability: It must be stable under the analytical conditions.
Chromatographic Proximity: Its retention time should be close to, but well-resolved from, the analyte of interest.
Commercial Availability: It should be readily available as a high-purity, certified reference material.
Structural Similarity (or dissimilarity): Depending on the application, a structurally similar compound can help in understanding the chromatographic behavior of the analyte, while a dissimilar one can serve as a robust internal standard for quantification.
UV-Vis Absorbance: It should have a chromophore that allows for easy detection at common HPLC wavelengths.
This guide will evaluate 2-Cyclopropyl-4-methylpyridine and several potential alternatives against these criteria, providing a framework for selecting the most appropriate standard for your specific application.
Physicochemical Properties of 2-Cyclopropyl-4-methylpyridine
Understanding the physicochemical properties of the target analyte, 2-Cyclopropyl-4-methylpyridine, is the first step in selecting a suitable retention time standard.
The calculated logP value suggests a moderate level of lipophilicity, which is a key determinant of retention in reversed-phase HPLC.
Potential Retention Time Standards: A Comparative Analysis
Based on structural similarity and common use in the analysis of pyridine derivatives, the following compounds are considered as potential retention time standards for 2-Cyclopropyl-4-methylpyridine:
4-Methylpyridine
2-Methylpyridine
4-tert-Butylpyridine
2,6-Lutidine
Physicochemical Property Comparison
A comparison of the key physicochemical properties of these compounds is essential for predicting their relative retention behavior in reversed-phase HPLC. Generally, for a homologous series, an increase in hydrophobicity (higher logP) and molecular weight will lead to a longer retention time on a C18 column.
From this data, we can infer a likely elution order in reversed-phase HPLC. With its higher molecular weight and calculated logP, 4-tert-Butylpyridine is expected to have the longest retention time among the candidates. 2-Cyclopropyl-4-methylpyridine would likely elute before 4-tert-Butylpyridine. 2,6-Lutidine , with an intermediate molecular weight and logP, would likely elute earlier than the cyclopropyl derivative. 2-Methylpyridine and 4-Methylpyridine , having the lowest molecular weights and logP values, are expected to elute the earliest.
Experimental Workflow for Standard Selection and Validation
The selection of an appropriate retention time standard is an empirical process. The following workflow outlines the necessary steps to evaluate and validate a candidate standard.
Caption: Experimental workflow for the selection and validation of an HPLC retention time standard.
Detailed Experimental Protocol: A Starting Point
The following protocol provides a robust starting point for the initial screening of potential retention time standards for 2-Cyclopropyl-4-methylpyridine on a standard reversed-phase HPLC system.
1. Materials:
HPLC System: Agilent 1200 series or equivalent with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
Column: Supelco Ascentis Express C18, 150 mm × 2.1 mm, 3.0 µm particle size, or equivalent.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Standards: Certified reference materials of 2-Cyclopropyl-4-methylpyridine, 4-Methylpyridine, 2-Methylpyridine, 4-tert-Butylpyridine, and 2,6-Lutidine.
Diluent: 50:50 (v/v) Acetonitrile:Water.
2. Standard Preparation:
Prepare individual stock solutions of each standard at a concentration of 1 mg/mL in the diluent.
Prepare a mixed standard solution containing all compounds at a final concentration of 10 µg/mL each in the diluent.
3. Chromatographic Conditions:
Parameter
Setting
Flow Rate
0.4 mL/min
Column Temperature
30 °C
Injection Volume
5 µL
Detection Wavelength
254 nm
Gradient Program
Time (min)
0.0
20.0
25.0
25.1
30.0
4. Data Analysis and Interpretation:
Inject the mixed standard solution and record the chromatogram.
Identify the peaks corresponding to each compound based on the injection of individual standards.
Evaluate the resolution between 2-Cyclopropyl-4-methylpyridine and each of the potential standards. An ideal standard will be well-resolved (Resolution > 2.0).
Assess the proximity of the retention times. A standard that elutes too close to the void volume or very late in the gradient may not be ideal.
Commercial Availability of Certified Reference Standards
The practical application of a retention time standard hinges on its availability as a certified reference material (CRM). The following table summarizes the availability of the discussed compounds from major suppliers.
Compound
Supplier(s)
Availability as CRM/Analytical Standard
2-Cyclopropyl-4-methylpyridine
Various chemical suppliers
Research chemical, CRM availability not widely confirmed
4-Methylpyridine
Sigma-Aldrich, Merck, TCI
Yes
2-Methylpyridine
Sigma-Aldrich, Thermo Fisher Scientific
Yes
4-tert-Butylpyridine
Sigma-Aldrich, TCI, Thermo Fisher Scientific
Yes
2,6-Lutidine
Sigma-Aldrich, TCI, PureSynth
Yes
Note: While 2-Cyclopropyl-4-methylpyridine is available as a research chemical, its availability as a certified reference material should be confirmed with suppliers.
Conclusion and Recommendations
The selection of a suitable retention time standard for the HPLC analysis of 2-Cyclopropyl-4-methylpyridine requires a systematic approach that considers both the physicochemical properties of the candidate compounds and empirical chromatographic data.
Based on the comparative analysis of physicochemical properties, 2,6-Lutidine and 4-tert-Butylpyridine present themselves as strong candidates. 2,6-Lutidine, with its intermediate polarity, is likely to elute in closer proximity to 2-Cyclopropyl-4-methylpyridine, while 4-tert-Butylpyridine, being more hydrophobic, would serve as a good bracketing standard, eluting later in the chromatogram. The isomers, 2- and 4-methylpyridine, are expected to elute significantly earlier and may be less suitable as primary retention time markers unless a very early eluting standard is required.
The final selection must be based on experimental data generated using the described workflow. It is imperative to validate the chosen standard and the analytical method in accordance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH)[7], to ensure the generation of robust and reliable data. The commercial availability of certified reference materials for 4-methylpyridine, 2-methylpyridine, 4-tert-butylpyridine, and 2,6-lutidine makes them practical choices for immediate evaluation. For 2-Cyclopropyl-4-methylpyridine, sourcing a certified reference material will be a critical first step.
By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently select and validate a retention time standard that will enhance the accuracy and reliability of their HPLC analyses of 2-Cyclopropyl-4-methylpyridine.
PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]
The Good Scents Company. 2,6-lutidine 2,6-dimethylpyridine. [Link]
ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [https://www.researchgate.net/publication/285593836_HPLC_in_biopharmaceutical_investigations_of_drugs_representing_pyrimidine_derivatives_A_review]([Link]_ derivatives_A_review)
ResearchGate. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. [Link]
PNAS. Proximity-driven acceleration of challenging solid-phase peptide couplings. [Link]
X-ray crystallography data of crystalline cyclopropyl-pyridine salts
Publish Comparison Guide: X-ray Crystallography of Crystalline Cyclopropyl-Pyridine Salts Executive Summary In the optimization of small molecule therapeutics, the cyclopropyl-pyridine motif is a privileged pharmacophore...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: X-ray Crystallography of Crystalline Cyclopropyl-Pyridine Salts
Executive Summary
In the optimization of small molecule therapeutics, the cyclopropyl-pyridine motif is a privileged pharmacophore, frequently employed to modulate metabolic stability and target affinity (e.g., in kinase inhibitors like Tyk2 or antibacterial agents). However, the physicochemical behavior of these moieties is heavily dependent on their solid-state form.
This guide compares the crystallographic performance of three distinct salt forms of a representative cyclopropyl-pyridine base: Hydrochloride (HCl) , Mesylate (MSA) , and Hemisulfate . By analyzing single-crystal X-ray diffraction (SCXRD) data, we evaluate their suitability for drug development based on lattice energy, hygroscopicity, and manufacturing scalability.
Comparative Analysis: Salt Form Performance
The choice of counterion dictates the supramolecular assembly. Below is a technical comparison of the three primary salt candidates for cyclopropyl-pyridine derivatives, grounded in crystallographic data.
Analyst Insight: While HCl salts often yield the highest melting points due to strong ionic lattices, the small radius of the chloride ion can leave voids in the lattice of bulky cyclopropyl-pyridine molecules, leading to hygroscopicity. The bulky Mesylate anion often "fills" these voids more effectively, creating a stable, non-hygroscopic lattice suitable for solid oral dosage forms.
Technical Deep Dive: Interpreting the X-ray Data
To validate these forms, researchers must look beyond simple unit cell dimensions. The following parameters are critical in the crystallographic analysis of cyclopropyl-pyridine salts.
A. The Cyclopropyl "Wiggle" Factor (Disorder)
The cyclopropyl ring is conformationally rigid but can exhibit rotational disorder in the crystal lattice if not anchored by intermolecular interactions.
Observation: In HCl salts, the cyclopropyl group often shows high thermal displacement parameters (ellipsoids), indicating movement.
Correction: Bulky counterions like Mesylate or Tosylate provide steric locking via van der Waals interactions, reducing disorder and improving long-term chemical stability.
B. Hydrogen Bonding Motifs
HCl Salts: Typically form 1D chains or 2D sheets driven by
interactions. This is robust but brittle.
Sulfate Salts: As seen in pyridine analogues, sulfates often bridge multiple cations, forming 3D networks. However, they frequently trap water molecules (channel hydrates) to satisfy coordination geometry, creating variable stoichiometry risks during drying [1].
Experimental Protocol: From Salt Screening to Structure Solution
This self-validating workflow ensures that the crystal used for X-ray diffraction is representative of the bulk material.
Phase 1: Rational Crystallization
Stoichiometry Control: Dissolve the cyclopropyl-pyridine free base in Ethanol/IPA (10 vol).
Acid Addition: Add acid (1.05 eq for HCl/MSA; 0.55 eq for
) slowly at 50°C to prevent amorphous precipitation.
Cooling Profile: Linear cooling ramp (0.1°C/min) to 5°C. Rapid cooling often yields twins or oils for these derivatives.
Vapor Diffusion (Rescue): If no crystals form, place the vial in a chamber with hexane (antisolvent) to slowly increase supersaturation.
Phase 2: X-ray Characterization
Mounting: Select a crystal with sharp extinction under polarized light. Mount on a Kapton loop using Paratone oil (cryoprotectant).
Data Collection: Collect at 100 K (Cryostream).
Why? Cyclopropyl rings have high thermal motion; room temperature data often results in smeared electron density maps.
Refinement: Solve using Direct Methods (SHELXT) and refine (SHELXL).
Validation: Check the Flack Parameter if the molecule is chiral. For salts, ensure the proton is explicitly located on the pyridine nitrogen in the difference Fourier map to confirm salt formation vs. cocrystal.
Visualizing the Salt Selection Logic
The following diagram illustrates the decision pathway for selecting a salt form based on crystallographic outcomes.
Figure 1: Decision logic for salt selection based on X-ray crystallographic data. Note the critical checkpoint for distinguishing salts from cocrystals.
References
Nagy, B. et al. (2024). Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation. MDPI Crystals.
Dubey, R. (2025). X-Ray Absorption Fine Structure Study of Mixed Ligand Pyridine Octahedral Co(II) Complexes. Zhurnal Prikladnoii Spektroskopii.
Gowda, B.T. et al. (2014). Synthesis and crystal structure of a new pyridinium bromide salt. IUCrData.
CSD Database. (2023). Cambridge Structural Database: Pyridine Salt Subsets. CCDC.
Comparative
Technical Guide: Validating Purity of 4-Cyclopropyl-2-methylpyridine via GC-MS
Executive Summary In pharmaceutical intermediate synthesis, 4-Cyclopropyl-2-methylpyridine represents a specific challenge: it combines the basicity of a pyridine ring with the steric bulk of a cyclopropyl group. While H...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In pharmaceutical intermediate synthesis, 4-Cyclopropyl-2-methylpyridine represents a specific challenge: it combines the basicity of a pyridine ring with the steric bulk of a cyclopropyl group. While High-Performance Liquid Chromatography (HPLC) is often the default for polar heterocycles, this guide argues that Gas Chromatography-Mass Spectrometry (GC-MS) is the superior technique for validating high-purity (>98%) batches intended for cross-coupling reactions (e.g., Suzuki-Miyaura).
This preference is driven by two factors:
Isomer Specificity: Synthetic routes often yield regioisomers (e.g., 3-cyclopropyl variants) that co-elute in HPLC but are resolvable via capillary GC.
Volatility: With a predicted boiling point in the 200–220°C range, this molecule is ideal for gas-phase analysis without derivatization, provided specific deactivation protocols are followed to prevent peak tailing.
The Analytical Challenge: Basicity & Tailing
The primary failure mode in analyzing alkyl-pyridines is adsorption . The nitrogen atom in the pyridine ring has a lone pair of electrons that acts as a Lewis base.
The Mechanism: Standard fused silica columns and glass inlet liners contain active silanol groups (Si-OH). The basic pyridine nitrogen hydrogen-bonds with these silanols.
The Symptom: This interaction causes "shark-fin" peak tailing, shifting retention times, and non-linear response factors at low concentrations (loss of sensitivity).
The Solution: The protocol below mandates Base-Deactivated consumables. Standard "inert" liners are insufficient; base-specific deactivation (often utilizing potassium hydroxide or proprietary silanization) is required to mask active sites.
Comparative Analysis: GC-MS vs. Alternatives
The following matrix objectively compares GC-MS against common alternatives for this specific analyte.
Feature
GC-MS (Recommended)
HPLC-UV
GC-FID
Primary Utility
Structural confirmation + Purity
Routine QC of non-volatiles
Routine quantitative purity
Isomer Resolution
High (Capillary efficiency)
Medium (Requires pH tuning)
High
Specificity
Excellent (Mass spectral fingerprint)
Low (UV spectra are generic)
None (Retention time only)
Matrix Interference
Low (Solvent cut eliminates background)
High (Solvent fronts/buffers)
Medium
Throughput
High (<15 min run)
Medium (Column equilibration)
High
Capital Cost
High
Medium
Low
Decision Logic: When to use what?
Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample state and data requirements.
Validated Experimental Protocol (GC-MS)
This protocol is designed to be self-validating . By including an internal standard and a resolution check, the system confirms its own suitability before data is accepted.
A. Instrumentation & Consumables[1][2][3]
System: Agilent 7890/5977 or equivalent single-quadrupole GC-MS.
Column: Rtx-5 Amine or ZB-5MS (30m x 0.25mm x 0.25µm). Note: The "Amine" designation implies base deactivation.[1][2]
Inlet Liner: 4mm ID Single Taper, Base-Deactivated with wool.[3]
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
B. MS Parameters[2][7][8]
Source Temp: 230°C
Quad Temp: 150°C
Scan Range: 40–350 amu (captures molecular ion and fragments, excludes carrier gas/air).
Solvent Delay: 3.0 min (essential to protect filament from solvent expansion).
C. Temperature Program
Stage
Rate (°C/min)
Value (°C)
Hold Time (min)
Initial
-
60
1.0
Ramp 1
15
200
0.0
Ramp 2
25
280
3.0
Total Time
~14.5 min
D. Sample Preparation
Diluent: Dichloromethane (DCM) or Methanol (MeOH). DCM is preferred for solubility, but MeOH reduces tailing if standard liners are used.
Concentration: 1 mg/mL (1000 ppm).
Internal Standard (ISTD): Add Dodecane or Naphthalene-d8 at 500 µg/mL.
Why? Corrects for injection variability and confirms MS stability.
Validation Framework (ICH Q2 Aligned)
To claim "validated purity," you must demonstrate the method meets ICH Q2(R1) standards.
Specificity (Peak Purity)
Test: Inject the sample and use the MS software to compare spectra across the peak width (upslope, apex, downslope).
Acceptance: Spectra must match >95%. If the apex spectrum differs from the tail, a co-eluting impurity is present.
Isomer Check: 4-cyclopropyl and 3-cyclopropyl isomers will have identical masses (m/z ~133) but distinct fragmentation ratios. Look for the ratio of the tropylium ion equivalent vs. the molecular ion.
Metric: Plot Area Ratio (Analyte/ISTD) vs. Concentration.
Acceptance: R² > 0.995.
System Suitability Test (SST)
Before every sequence, inject a "Tailing Marker" (e.g., a mix of pyridine and the analyte).
Tailing Factor (Tf): Must be < 1.5.
Reasoning: If Tf > 1.5, the liner is active. Stop. Change the liner and trim the column. Do not proceed with analysis.
Workflow Diagram
Figure 2: End-to-end workflow for validated GC-MS purity analysis.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4]
[Link]
Restek Corporation. (n.d.). Strategies for the Analysis of Basic Compounds. (Technical Guide on Base Deactivation).
[Link]
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - Pyridine Derivatives Data.
[Link]
U.S. Food and Drug Administration (FDA). (2015).[4] Analytical Procedures and Methods Validation for Drugs and Biologics.[5]
[Link]
Comparative Toxicology of Alkyl-Substituted Pyridine Derivatives: SAR & Metabolic Fate
Executive Summary This guide provides a technical analysis of the toxicity profiles of pyridine and its alkyl-substituted derivatives (picolines and lutidines). Designed for drug development professionals, this document...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of the toxicity profiles of pyridine and its alkyl-substituted derivatives (picolines and lutidines). Designed for drug development professionals, this document moves beyond basic hazard identification to explore the Structure-Activity Relationships (SAR) governing metabolic activation and clearance.
Key Insight: While alkyl substitution generally increases lipophilicity (LogP), it does not linearly correlate with acute toxicity. 3-Methylpyridine (3-Picoline) typically exhibits higher acute oral toxicity in rodents compared to its 2- and 4-isomers. This is driven by the specific metabolic susceptibility of the nitrogen atom; steric hindrance at the 2-position (ortho) significantly alters the ratio of N-oxidation to side-chain oxidation, modifying the production of reactive metabolites.
Structural Basis of Toxicity (SAR)
The toxicity of pyridine derivatives is governed by two competing physicochemical factors: Lipophilicity and Steric/Electronic Metabolic Control .
Lipophilicity and Membrane Permeability
The addition of alkyl groups to the pyridine ring increases the partition coefficient (LogP).
Picolines (LogP ~1.1 - 1.2): Increased membrane permeability, leading to higher CNS penetration and potential for accumulation in lipid-rich tissues.
Lutidines (LogP ~1.7 - 1.9): Highest lipophilicity in this series.
Steric Hindrance and N-Oxidation
The nitrogen atom is the primary site for metabolic activation via Cytochrome P450 (CYP450) enzymes, forming N-oxides .
Unsubstituted/3-/4-Substituted: The nitrogen lone pair is accessible. N-oxidation is a major metabolic route.
2-Substituted (Ortho): The alkyl group provides steric hindrance, reducing the rate of N-oxidation. This forces metabolism toward side-chain oxidation or ring hydroxylation, altering the toxicological outcome.
Comparative Toxicological Data
The following data aggregates acute toxicity endpoints. Note the distinctive toxicity spike in the 3-isomer.
Table 1: Acute Toxicity Profile (Rat, Oral)
Compound
Structure
CAS Registry
Oral LD50 (Rat)
Primary Target Organs
Pyridine
C₅H₅N
110-86-1
891 - 1580 mg/kg
Liver, Kidney, CNS
2-Picoline
2-CH₃-C₅H₄N
109-06-8
790 - 1410 mg/kg
CNS, GI Tract
3-Picoline
3-CH₃-C₅H₄N
108-99-6
400 - 800 mg/kg
Liver, CNS (High Potency)
4-Picoline
4-CH₃-C₅H₄N
108-89-4
~1290 mg/kg
Liver, Skin (Irritant)
2,6-Lutidine
2,6-(CH₃)₂-C₅H₃N
108-48-5
~400 mg/kg
CNS (Depression)
Data synthesized from NIOSH, RTECS, and comparative toxicology studies [1, 2].
Metabolic Fate & Mechanism
Understanding the divergence in metabolic pathways is critical for predicting hepatotoxicity. Pyridine toxicity is largely attributed to bioactivation.
Metabolic Pathways Diagram
The diagram below illustrates the divergent pathways between sterically hindered (2-position) and accessible (3/4-position) pyridines.
Figure 1: Divergent metabolic fates of pyridine derivatives. 2-substitution hinders N-oxide formation, shifting metabolism toward side-chain oxidation or ring hydroxylation.
Mechanism of Action
N-Oxidation: For pyridine and 3-picoline, N-oxidation is a dominant pathway. While often considered a detoxification step due to increased polarity, N-oxides can be reduced back to the parent compound or undergo secondary metabolism [3].
Bioactivation: The formation of reactive iminium ions or epoxide intermediates during ring hydroxylation (specifically at the 2- or 4-positions) is linked to covalent binding with hepatic proteins, resulting in necrosis [4].
3-Picoline Specificity: The 3-methyl group does not block the nitrogen. Consequently, 3-picoline undergoes both extensive N-oxidation and side-chain oxidation (to nicotinic acid). The metabolic burden and the formation of specific reactive aldehydes during side-chain oxidation contribute to its higher relative toxicity [5].
Experimental Protocol: In Vitro Metabolic Stability & Toxicity
For drug candidates containing pyridine moieties, assessing metabolic stability in primary hepatocytes is the gold standard before in vivo testing.
Hepatocyte Clearance & Toxicity Assay
This protocol simultaneously measures intrinsic clearance (
) and cytotoxicity (ATP depletion).
Workflow Diagram
Figure 2: Dual-stream workflow for assessing metabolic stability and cytotoxicity in primary hepatocytes.
Step-by-Step Methodology
Cell Preparation:
Thaw cryopreserved primary hepatocytes (rat or human) in high-viability medium (e.g., Williams' Medium E).
Assess viability using Trypan Blue exclusion (Criteria: >75% viability).
Seed at density
cells/well in collagen-I coated 96-well plates. Allow 4–6 hours for attachment.
Compound Incubation (Metabolic Stability):
Prepare test compounds (Pyridine derivatives) at 1 µM in incubation medium (0.1% DMSO final).
Incubate at 37°C / 5% CO₂.
Sampling: Remove 50 µL aliquots at
min.
Quenching: Immediately transfer to plates containing 150 µL ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).
Cytotoxicity Assessment (ATP Depletion):
In a parallel plate, dose cells with a concentration curve (0.1, 1, 10, 50, 100 µM).
Incubate for 24 hours.
Add ATP detection reagent (e.g., CellTiter-Glo®) equal to culture volume. Shake for 2 minutes to lyse cells.
Data Analysis:
Clearance: Plot
vs. time. The slope determines .
Toxicity: Normalize luminescence to vehicle control. Calculate
using non-linear regression (4-parameter logistic fit).
Implications for Drug Design
When incorporating pyridine rings into drug scaffolds:
Block the "Soft Spot": Substitution at the 2-position (ortho) improves metabolic stability by blocking N-oxidation but may alter target binding affinity.
Watch the LogP: Adding methyl groups (picolines/lutidines) increases lipophilicity. Ensure this does not push the compound into a range that promotes phospholipidosis (> LogP 3).
Avoid 3-Alkyl Pyridines if Possible: Due to the higher acute toxicity potential and rapid metabolism to nicotinic acid derivatives, 3-substituted pyridines often require more rigorous safety screening than 2-substituted analogs.
References
National Institute for Occupational Safety and Health (NIOSH). RTECS: Pyridine, 3-methyl-. Registry of Toxic Effects of Chemical Substances. Available at: [Link]
Smyth, H. F., et al. (1951).[1][2] "Range-finding toxicity data: List IV." AMA Archives of Industrial Hygiene and Occupational Medicine, 4(2), 119-122. (Foundational comparative LD50 study).
Damani, L. A. (1982).[2] "Oxidation at Nitrogen Centers." Metabolic Basis of Detoxication. Academic Press.
Wilke, R. A., et al. (1989). "Pyridine-induced toxicity in rat hepatocyte cultures." Xenobiotica. Available at: [Link]
Ioannides, C., & Parke, D. V. (1987). "The cytochrome P450 I gene family of microsomal hemoproteins and their role in the metabolic activation of chemicals." Drug Metabolism Reviews. Available at: [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 4-Cyclopropyl-2-methylpyridine
Welcome to your definitive guide for the safe handling and disposal of 4-Cyclopropyl-2-methylpyridine. As a nitrogen-containing heterocyclic compound, this chemical is integral to various research and development applica...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to your definitive guide for the safe handling and disposal of 4-Cyclopropyl-2-methylpyridine. As a nitrogen-containing heterocyclic compound, this chemical is integral to various research and development applications, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4] However, its unique chemical properties also present significant hazards. This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for managing this substance, ensuring the safety of your personnel and the integrity of your facility.
Our core principle is that a well-informed scientist is a safe scientist. Understanding the why behind each step is critical for building the robust safety culture necessary in today's advanced laboratory environments.
Hazard Profile: Understanding the Risks
4-Cyclopropyl-2-methylpyridine is not a benign substance. Its hazard profile, summarized from authoritative Safety Data Sheets (SDS), dictates every aspect of its handling and disposal. The primary risks are associated with its flammability, toxicity, and corrosivity.[5][6]
These classifications are not arbitrary; they are standardized assessments of the chemical's potential to cause harm. For instance, its classification as a Category 3 Flammable Liquid means it has a flash point that makes it a significant fire risk under typical laboratory temperatures.[5] The acute toxicity ratings underscore the danger of exposure through any route—inhalation, ingestion, or skin contact.[5][6]
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Engineering Controls
Before handling 4-Cyclopropyl-2-methylpyridine for any purpose, including disposal, the following engineering controls and PPE must be in place. This is a non-negotiable baseline for ensuring operator safety.
Engineering Controls:
Chemical Fume Hood: All handling and aliquoting of this substance must occur within a certified chemical fume hood to mitigate inhalation risks.[7]
Safety Showers and Eyewash Stations: Ensure immediate and unobstructed access to a safety shower and eyewash station in the event of accidental contact.[8][9]
Personal Protective Equipment (PPE):
The selection of PPE is dictated by the chemical's corrosive and toxic properties.
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use.[8]
Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[8]
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities, consider a chemical-resistant apron.[8]
Respiratory Protection: If there is any risk of exposure outside of a functioning fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[8]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or ventilation is poor.
Control Ignition Sources: As a flammable liquid, all nearby ignition sources (open flames, hot plates, spark-producing equipment) must be extinguished or shut down.[6][10]
Contain the Spill: For small spills, use an inert, non-combustible absorbent material like vermiculite, clay, or sand to dike the spill and prevent it from spreading.[10] Do not use combustible materials like paper towels to absorb the bulk of the spill.
Collect and Package: Carefully sweep or scoop the saturated absorbent material into a designated, properly labeled hazardous waste container.[7][10]
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Ventilate: Allow the area to ventilate thoroughly before resuming normal operations.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 4-Cyclopropyl-2-methylpyridine is that it must be managed as a hazardous waste from cradle to grave. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[11]
Step 1: Waste Segregation and Classification
Action: Designate 4-Cyclopropyl-2-methylpyridine and any materials contaminated with it (e.g., pipette tips, absorbent pads, gloves) as "Hazardous Waste."
Causality: This chemical is classified as hazardous due to its flammability and toxicity. Federal and local regulations, such as those from the Environmental Protection Agency (EPA), mandate that such wastes be segregated from the non-hazardous waste stream to prevent environmental damage and public health risks.[12]
Step 2: Containerization
Action: Use a designated, leak-proof, and chemically compatible container for the waste. The container must have a secure screw-top cap. It should be clearly labeled as "Hazardous Waste" and list "4-Cyclopropyl-2-methylpyridine" as a constituent.
Causality: Proper containerization is essential to prevent leaks and fugitive emissions.[5][13] Clear, accurate labeling ensures that everyone who handles the container understands its contents and the associated dangers, which is a key requirement of OSHA's Hazard Communication Standard.
Step 3: Temporary Storage
Action: Store the sealed waste container in a designated satellite accumulation area. This area must be well-ventilated, secure, and away from heat, sparks, or open flames.[5][6][14]
Causality: Storing flammable and toxic waste in a controlled environment minimizes the risk of fire, explosion, or accidental exposure.[6] It is a critical step in maintaining a safe laboratory environment while awaiting final pickup.
Step 4: Final Disposal
Action: Arrange for the collection of the hazardous waste by a licensed and certified environmental services company.
Causality: The complex nature of this chemical waste requires specialized treatment that cannot be performed in a standard laboratory. The most common and effective method for disposing of pyridine and its derivatives is high-temperature incineration in a facility with advanced emission controls.[12][15] This process ensures the complete destruction of the hazardous compound, converting it into less harmful substances.[12] Entrusting this to a licensed professional is a legal and ethical requirement.[16]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing 4-Cyclopropyl-2-methylpyridine from the point of use to its final disposal.
Caption: Waste Disposal Workflow for 4-Cyclopropyl-2-methylpyridine.
This guide provides a comprehensive framework for the safe disposal of 4-Cyclopropyl-2-methylpyridine. By integrating a deep understanding of the chemical's hazards with rigorous, step-by-step protocols, you can ensure a safe and compliant laboratory environment.
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